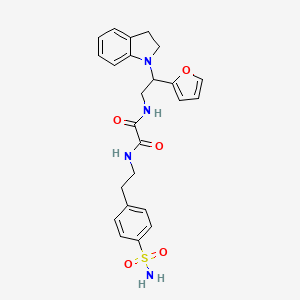

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide

Description

N1-(2-(Furan-2-yl)-2-(Indolin-1-yl)ethyl)-N2-(4-Sulfamoylphenethyl)Oxalamide is a synthetic oxalamide derivative characterized by a unique combination of substituents:

- 4-Sulfamoylphenethyl group: A polar sulfonamide group that may enhance solubility and target specificity.

Properties

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O5S/c25-34(31,32)19-9-7-17(8-10-19)11-13-26-23(29)24(30)27-16-21(22-6-3-15-33-22)28-14-12-18-4-1-2-5-20(18)28/h1-10,15,21H,11-14,16H2,(H,26,29)(H,27,30)(H2,25,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMJPKSFHQRFOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines furan, indole, and oxalamide functional groups, which may contribute to various pharmacological effects. This article focuses on the biological activity of this compound, synthesizing the available research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O4S, with a molecular weight of approximately 432.52 g/mol. The compound's structure can be represented as follows:

This structure includes:

- A furan ring that may enhance lipophilicity and facilitate membrane permeability.

- An indole moiety known for its diverse biological activities, including anticancer and antidepressant effects.

- An oxalamide linkage that can influence the compound's binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N4O4S |

| Molecular Weight | 432.52 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in DMSO |

Anticancer Activity

Preliminary studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, indole derivatives are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cells remains to be fully elucidated; however, its structural components suggest potential efficacy.

Antimicrobial Activity

Research indicates that compounds containing furan and sulfonamide groups often display antimicrobial properties. The presence of the sulfamoyl group in this compound may enhance its interaction with bacterial enzymes, potentially leading to antibacterial activity against both Gram-positive and Gram-negative bacteria. Further studies are required to confirm these effects and determine the compound's mechanism of action.

Neuroprotective Effects

Indole derivatives have also been associated with neuroprotective effects, potentially benefiting conditions such as depression and neurodegenerative diseases. The dual action of the indole and furan components in this compound could provide a synergistic effect, making it a candidate for further exploration in neuropharmacology.

Table 2: Summary of Biological Activities

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized various analogs of this compound to evaluate their biological activities. The study found that modifications in the furan and indole moieties significantly impacted the compounds' efficacy against cancer cell lines. The most promising analog exhibited an IC50 value comparable to existing chemotherapeutic agents, indicating its potential as a lead compound for further development.

Case Study 2: Mechanistic Studies

Another investigation focused on understanding the mechanism of action of similar oxalamide compounds against bacterial infections. It was revealed that these compounds could inhibit key metabolic pathways in bacteria, leading to cell death. This study emphasizes the need for further research into the specific interactions between this compound and microbial targets.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences between the target compound and similar oxalamides:

Key Observations :

- The furan group in the target compound is less electron-rich than thiophene in its thiophene-containing analog (CAS 898452-48-7), which may alter binding interactions in biological systems .

- The sulfamoyl group distinguishes the target from S336 and S5456, which rely on pyridyl and methoxybenzyl groups for flavor-enhancing activity .

Metabolic and Toxicological Profiles

- Metabolism: S336 and related oxalamides undergo rapid oxidative metabolism in rat hepatocytes without amide hydrolysis, suggesting phase I oxidation dominates .

- Safety Margins: S336 and analogs have a NOEL of 100 mg/kg bw/day, providing a safety margin >33 million in human exposure scenarios . Structural similarity suggests the target compound may share this NOEL, but sulfamoyl-specific toxicity studies are needed.

Regulatory and Functional Implications

- Regulatory Status :

- Functional Advantages :

- The sulfamoyl group may improve water solubility compared to lipophilic analogs like S336, enhancing bioavailability.

- Furan-indolin could confer unique receptor-binding properties distinct from pyridyl or benzyl groups in flavor compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.